molecular formula C17H13N3O B014114 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-87-2

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B014114
CAS No.: 219959-87-2
M. Wt: 275.3 g/mol
InChI Key: LECLBYWFRKFHIQ-UHFFFAOYSA-N
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Description

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The N-hydroxy group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the indole ring.

Mechanism of Action

The mechanism of action of 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets in biological systems. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or viral replication . The N-hydroxy group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness: 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole is unique due to the presence of the N-hydroxy group and the specific substitution pattern on the indole ring. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLBYWFRKFHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176424
Record name Benzenamine, N-hydroxy-4-(9H-pyrido(3,4-b)indol-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219959-87-2
Record name N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219959-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-hydroxy-4-(9H-pyrido(3,4-b)indol-9-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219959872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-4-(9H-pyrido(3,4-b)indol-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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